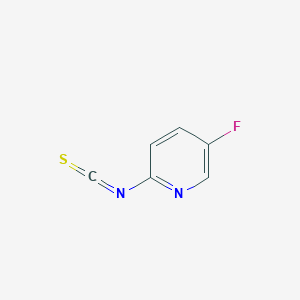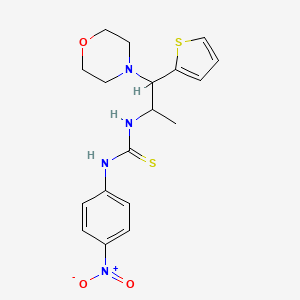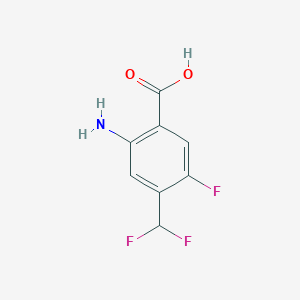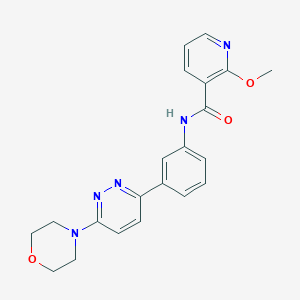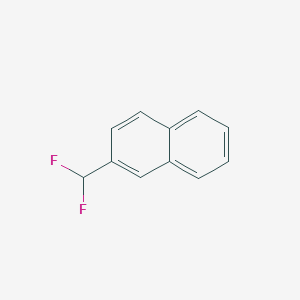
2-(Difluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)naphthalene is a chemical compound with the CAS Number: 140135-76-8 and Linear Formula: C11H8F2 . It has a molecular weight of 178.18 .
Molecular Structure Analysis
The molecular structure of 2-(Difluoromethyl)naphthalene is represented by the formula C11H8F2 . The average mass is 178.178 Da, and the monoisotopic mass is 178.059402 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Difluoromethyl)naphthalene are not available, it’s worth noting that naphthalene derivatives, in general, have been studied for their unique photophysical and chemical properties .Physical And Chemical Properties Analysis
2-(Difluoromethyl)naphthalene has a density of 1.2±0.1 g/cm3, a boiling point of 254.7±25.0 °C at 760 mmHg, and a flash point of 88.8±11.0 °C . It has a molar refractivity of 49.3±0.3 cm3, and its molar volume is 151.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Sensors
Naphthalene diimides (NDIs), closely related to 2-(Difluoromethyl)naphthalene, have significant applications in supramolecular chemistry and as sensors. They have been utilized in host-guest complexes for molecular switching devices, such as catenanes and rotaxanes, and in the creation of ion-channels through ligand gating. NDIs are also used as gelators for sensing aromatic systems (Kobaisi et al., 2016).
Catalysis and Medicinal Applications
In catalysis, naphthalene diimides engage in anion-π interactions. Moreover, their intercalations with DNA have implications in medicinal applications. This versatility stems from their electronic properties and the capacity for structural modifications (Bhosale et al., 2008).
Atmospheric Chemistry
2-(Difluoromethyl)naphthalene and related compounds, like naphthalene, are reactive in the atmosphere under urban conditions, primarily undergoing reactions with hydroxyl radicals. These reactions lead to various products, including ring cleavage species, which have implications for environmental and atmospheric chemistry (Sasaki et al., 1997).
Biodegradation Research
Stable isotope probing (SIP), a method used in biodegradation research, has been employed to study naphthalene catabolism in complex microbial environments. This research is pivotal in understanding the microbial breakdown of aromatic hydrocarbons like naphthalene in natural settings (Wackett, 2004).
Photophysical Studies and Fluorescence Applications
Naphthalene diimides, including derivatives like 2-(Difluoromethyl)naphthalene, are widely used in photophysical studies. They are developed to be highly fluorescent and functionalized for various applications, such as in fluorescence-based information readouts in chemistry, biology, and medicine (Maniam et al., 2019).
Detection and Analysis in Environmental Sciences
The derivatives of naphthalene, including 2-(Difluoromethyl)naphthalene, are employed in environmental science for the detection and analysis of pollutants. Their reactions and transformation products in the atmosphere provide insight into air quality and pollutant behavior (Bunce et al., 1997).
Anaerobic Degradation
Research on anaerobic naphthalene degradation, relevant to 2-(Difluoromethyl)naphthalene, focuses on its oxidation and the identification of metabolites. This is crucial for understanding the environmental fate and breakdown of such aromatic compounds (Meckenstock et al., 2000).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(difluoromethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBIWWNNFYJULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)naphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


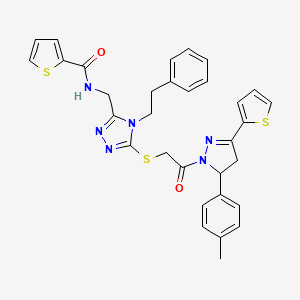
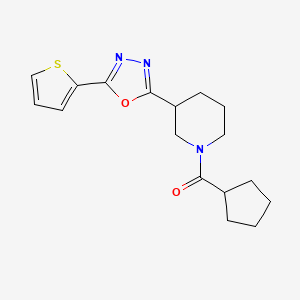
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2912321.png)
![8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912324.png)
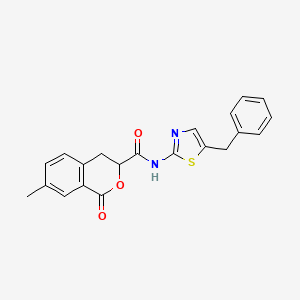
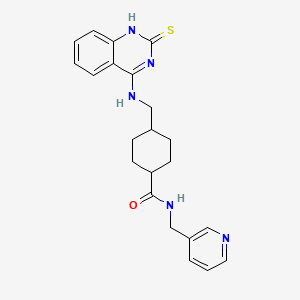
![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)
![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B2912333.png)
![5-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2912334.png)
